5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
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Description
5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO5 and its molecular weight is 263.249. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopy
The study of structural aspects and spectroscopic properties of indole derivatives, closely related to 5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid, provides insights into their molecular conformation, crystalline structure, and vibrational spectra. For instance, T. Sakaki et al. (1975) elucidated the crystal structure of 5-methoxyindole-3-acetic acid (5-MIAA), a compound with similarities to the one , revealing details about its hydrogen bonding and molecular conformation (Sakaki et al., 1975). Furthermore, M. Almutairi et al. (2017) conducted spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, demonstrating its potential as a precursor to biologically active molecules, which suggests the importance of such studies in understanding the electronic nature and reactivity of similar indole derivatives (Almutairi et al., 2017).
Synthetic Methodologies
Research on indole derivatives also includes the development of synthetic methodologies for structurally complex molecules. For example, Xin-ying Wang et al. (2016) described the synthesis of novel indole-benzimidazole derivatives from indole-3-carboxylic acids, showcasing the versatility of indole carboxylic acids in organic synthesis and their potential to yield compounds with interesting properties (Wang et al., 2016). This highlights the role of indole derivatives as intermediates in the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.
Biological Activities
The exploration of biological activities is a crucial aspect of research on indole derivatives. Although direct studies on this compound specifically might not be available, related compounds have been investigated for their biological effects. Research on the cytotoxicity and potential antidiabetic effects of related compounds, such as 5-methoxyindole-2-carboxylic acid and its derivatives, can provide a foundation for understanding the biological relevance of these molecules. For instance, Barbara Morzyk-Ociepa et al. (2014) studied the anticancer activity in vitro of manganese(II) complexes of indolecarboxylic acids, indicating the potential of indole derivatives in the development of novel anticancer agents (Morzyk-Ociepa et al., 2014).
Properties
IUPAC Name |
5-methoxy-3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-18-7-3-4-10-8(5-7)9(6-11(15)19-2)12(14-10)13(16)17/h3-5,14H,6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFNJICSYDKVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CC(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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